3-(2,2,2-Triethoxyethyl)pyridine
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Overview
Description
3-(2,2,2-Triethoxyethyl)pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom The compound this compound is characterized by the presence of a triethoxyethyl group attached to the third carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Triethoxyethyl)pyridine typically involves the reaction of pyridine with 2,2,2-triethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Triethoxyethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: The triethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,2,2-Triethoxyethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Triethoxyethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triethoxyethyl group can enhance the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Triethoxyethylbenzene: Similar structure but with a benzene ring instead of a pyridine ring.
3-(2,2,2-Triethoxyethyl)quinoline: Contains a quinoline ring instead of a pyridine ring.
3-(2,2,2-Triethoxyethyl)pyrimidine: Contains a pyrimidine ring with two nitrogen atoms.
Uniqueness
3-(2,2,2-Triethoxyethyl)pyridine is unique due to the presence of the triethoxyethyl group attached to the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in the study of biological interactions.
Properties
Molecular Formula |
C13H21NO3 |
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Molecular Weight |
239.31 g/mol |
IUPAC Name |
3-(2,2,2-triethoxyethyl)pyridine |
InChI |
InChI=1S/C13H21NO3/c1-4-15-13(16-5-2,17-6-3)10-12-8-7-9-14-11-12/h7-9,11H,4-6,10H2,1-3H3 |
InChI Key |
BNFMKBKZJJQKNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CN=CC=C1)(OCC)OCC |
Origin of Product |
United States |
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